Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis-
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Overview
Description
Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis-: is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry. This particular compound is characterized by its unique structure, which includes a piperazine ring, a pyrrolidine ring, and an ethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the ethoxyphenyl group. The final step involves the formation of the piperazine ring and the hydrochloride salt. Common reagents used in these reactions include ethyl bromide, sodium hydride, and piperazine .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential pharmacological activities. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Medicine: In the medical field, Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- is being investigated for its potential use in treating neurological disorders due to its ability to interact with specific receptors in the brain .
Industry: Industrially, this compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- involves its interaction with specific molecular targets. It primarily acts on neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in neurological applications .
Comparison with Similar Compounds
Piperazine: A simpler derivative with similar biological activities.
Piperidine: Another heterocyclic compound with a similar structure but different pharmacological properties.
Pyrrolidine: Shares the pyrrolidine ring but lacks the piperazine moiety.
Uniqueness: What sets Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
38124-02-6 |
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Molecular Formula |
C20H30ClN3O3 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
(4R,5R)-1-(4-ethoxyphenyl)-4-(piperazine-1-carbonyl)-5-propylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C20H29N3O3.ClH/c1-3-5-18-17(20(25)22-12-10-21-11-13-22)14-19(24)23(18)15-6-8-16(9-7-15)26-4-2;/h6-9,17-18,21H,3-5,10-14H2,1-2H3;1H/t17-,18-;/m1./s1 |
InChI Key |
KWOYMTNDMWWXTD-JAXOOIEVSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@@H](CC(=O)N1C2=CC=C(C=C2)OCC)C(=O)N3CCNCC3.Cl |
Canonical SMILES |
CCCC1C(CC(=O)N1C2=CC=C(C=C2)OCC)C(=O)N3CCNCC3.Cl |
Origin of Product |
United States |
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